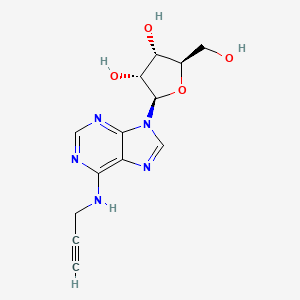
N-Propargyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propargyladenosine is a modified nucleoside that incorporates a propargyl group at the N6 position of adenosine. This compound is known for its ability to be incorporated into nascent messenger ribonucleic acid transcripts both transcriptionally by ribonucleic acid polymerase I, II, and III and post-transcriptionally by polyadenylate polymerase instead of their natural analog adenosine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propargyladenosine typically involves the alkylation of adenosine at the N6 position. One common method includes the use of propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Propargyladenosine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Copper (I) Catalysts: Used in CuAAC reactions to form triazole derivatives.
Azides: React with the alkyne group in this compound during click chemistry reactions.
Major Products:
Triazole Derivatives: Formed through click chemistry reactions with azides.
Scientific Research Applications
N-Propargyladenosine has several applications in scientific research:
Mechanism of Action
N-Propargyladenosine exerts its effects primarily through its incorporation into nascent messenger ribonucleic acid transcripts. This incorporation occurs both transcriptionally by ribonucleic acid polymerase I, II, and III and post-transcriptionally by polyadenylate polymerase.
Comparison with Similar Compounds
N6-Methyladenosine: Another modified nucleoside with a methyl group at the N6 position.
N6-Isopentenyladenosine: Contains an isopentenyl group at the N6 position.
Comparison: N-Propargyladenosine is unique due to the presence of the propargyl group, which allows it to participate in click chemistry reactions. This property distinguishes it from other modified adenosines like N6-Methyladenosine and N6-Isopentenyladenosine, which do not have the same reactivity with azides .
Properties
Molecular Formula |
C13H15N5O4 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-14-11-8-12(16-5-15-11)18(6-17-8)13-10(21)9(20)7(4-19)22-13/h1,5-7,9-10,13,19-21H,3-4H2,(H,14,15,16)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
JCLIMDWHRZIHMW-QYVSTXNMSA-N |
Isomeric SMILES |
C#CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C#CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















